molecular formula C6H6N2O2 B043637 4-Nitroaniline-15N2 CAS No. 119516-81-3

4-Nitroaniline-15N2

Cat. No.: B043637
CAS No.: 119516-81-3
M. Wt: 140.11 g/mol
InChI Key: TYMLOMAKGOJONV-BFGUONQLSA-N
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Description

4-Nitroaniline-15N2 is a nitrogen-15 labeled derivative of 4-nitroaniline, an organic compound with the molecular formula C6H6N2O2. This compound is characterized by the presence of two nitrogen-15 isotopes, which makes it particularly useful in various scientific research applications. The compound is a yellow solid and is one of the three isomers of nitroaniline. It is primarily used as an intermediate in the production of dyes, antioxidants, pharmaceuticals, gasoline, gum inhibitors, and poultry medicines .

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Nitroaniline-15N2 can be synthesized through the amination of 4-nitrochlorobenzene using ammonia enriched with nitrogen-15 isotopes. The reaction can be represented as follows:

[ \text{ClC}_6\text{H}_4\text{NO}_2 + 2 \text{NH}_3 \rightarrow \text{H}_2\text{NC}_6\text{H}_4\text{NO}_2 + \text{NH}_4\text{Cl} ]

In this reaction, 4-nitrochlorobenzene reacts with ammonia to produce 4-nitroaniline and ammonium chloride. For the production of this compound, ammonia enriched with nitrogen-15 isotopes is used .

Industrial Production Methods

Industrial production of 4-nitroaniline typically involves the nitration of aniline followed by the reduction of the nitro group. The process can be summarized in the following steps:

    Nitration of Aniline: Aniline is nitrated using a mixture of concentrated sulfuric acid and nitric acid to produce 4-nitroaniline.

    Reduction: The nitro group is reduced to an amino group using a reducing agent such as iron and hydrochloric acid.

For the production of this compound, nitrogen-15 labeled reagents are used in the nitration and reduction steps .

Chemical Reactions Analysis

Types of Reactions

4-Nitroaniline-15N2 undergoes various types of chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as iron and hydrochloric acid.

    Substitution: The amino group can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

    Oxidation: The amino group can be oxidized to form nitroso and nitro derivatives.

Common Reagents and Conditions

    Reduction: Iron and hydrochloric acid are commonly used as reducing agents.

    Substitution: Concentrated sulfuric acid and nitric acid are used for nitration; sulfuric acid is used for sulfonation; and halogens (chlorine, bromine) are used for halogenation.

    Oxidation: Oxidizing agents such as potassium permanganate and hydrogen peroxide are used for oxidation reactions.

Major Products

    Reduction: 4-phenylenediamine

    Substitution: Various substituted derivatives depending on the reagent used (e.g., 4-chloroaniline, 4-bromoaniline)

    Oxidation: Nitroso and nitro derivatives

Scientific Research Applications

4-Nitroaniline-15N2 has a wide range of scientific research applications, including:

    Chemistry: Used as a tracer in isotope labeling studies to investigate reaction mechanisms and pathways.

    Biology: Employed in studies of enzyme kinetics and protein-ligand interactions.

    Medicine: Utilized in the development of pharmaceuticals and in metabolic studies.

    Industry: Used in the production of dyes, antioxidants, and corrosion inhibitors.

Mechanism of Action

The mechanism of action of 4-Nitroaniline-15N2 involves its reduction and oxidation properties. As an aromatic nitro compound, it can be reduced to form nitroso and hydroxylamine derivatives. These derivatives can undergo further reactions, leading to the formation of reactive oxygen species and other intermediates. The amino group in the para position influences the reduction process, making it more difficult and reducing the contribution of this reaction under aerobic conditions .

Comparison with Similar Compounds

4-Nitroaniline-15N2 can be compared with other similar compounds such as:

The uniqueness of this compound lies in its nitrogen-15 labeling, which makes it particularly valuable in isotope labeling studies and research applications requiring precise tracking of nitrogen atoms.

Properties

IUPAC Name

4-[oxido(oxo)(15N)(15N)azaniumyl](15N)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N2O2/c7-5-1-3-6(4-2-5)8(9)10/h1-4H,7H2/i7+1,8+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYMLOMAKGOJONV-BFGUONQLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1[15NH2])[15N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10583899
Record name 4-(~15~N)Nitro(~15~N)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10583899
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

119516-81-3
Record name 4-(~15~N)Nitro(~15~N)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10583899
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Nitroaniline-15N2
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the significance of studying chromophore reorientation in materials like 4-Nitroaniline-15N2/poly(methyl methacrylate)?

A1: Understanding chromophore reorientation in NLO polymers is crucial because it directly impacts their optical properties. [] The ability of these materials to exhibit nonlinear optical effects, such as second harmonic generation, relies on the alignment of chromophores within the polymer matrix. When chromophores reorient, the overall alignment and thus the material's NLO efficiency can be affected. By studying the dynamics of this reorientation, researchers can gain insights into optimizing the performance and stability of NLO devices.

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